N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide
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Overview
Description
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide: is a heterocyclic compound that features a triazine ring fused with a cyclohexyl group and a cyanamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with cyanogen chloride, followed by cyclization with formaldehyde and ammonia under acidic conditions to form the triazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of triazine oxides.
Reduction: Formation of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amine.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its antimicrobial and anticancer activities .
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity. It is also investigated for its potential use in agrochemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is a key aspect of its activity .
Comparison with Similar Compounds
1,3,5-Triazine: A simpler triazine compound without the cyclohexyl group.
Cyanamide: A compound with a similar functional group but lacking the triazine ring.
Cyclohexylamine: A precursor in the synthesis of the target compound.
Uniqueness: N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)cyanamide is unique due to the combination of the triazine ring and the cyclohexyl group, which imparts specific chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c11-6-12-10-13-7-15(8-14-10)9-4-2-1-3-5-9/h9H,1-5,7-8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXLJKAQJIPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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